Propyl 2-methyl-3-furyl disulfide is a sulfur-containing heterocyclic compound belonging to the class of disulfides. It is a flavor molecule with a characteristic aroma and a low aroma threshold. This compound has shown potential as an antimicrobial agent against various foodborne bacterial and fungal strains. []
Propyl 2-methyl-3-furyl disulfide is an organosulfur compound that belongs to the class of furan derivatives. It is notable for its use as a flavoring agent in food products, particularly in meat flavoring due to its distinctive aroma. The compound is characterized by its sulfur-containing structure, which contributes to its unique sensory properties. The systematic name reflects its molecular structure, indicating the presence of a propyl group and a disulfide linkage with a 2-methyl-3-furyl moiety.
This compound can be synthesized from 2-methyl-3-furanthiol, which serves as a precursor. It is often derived from natural sources or produced synthetically in laboratory settings. The flavoring properties of Propyl 2-methyl-3-furyl disulfide make it valuable in the food industry, particularly for enhancing savory flavors.
Propyl 2-methyl-3-furyl disulfide falls under the category of flavoring agents and is classified as an organosulfur compound. It is also recognized in various regulatory frameworks for food additives, including those established by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
The synthesis of Propyl 2-methyl-3-furyl disulfide typically involves a reaction between 2-methyl-3-furanthiol and a suitable oxidizing agent. One effective method utilizes dimethyl sulfoxide as the oxidant under controlled conditions.
Technical Details:
The molecular formula for Propyl 2-methyl-3-furyl disulfide is CHS. The structure features:
The molecular weight of Propyl 2-methyl-3-furyl disulfide is approximately 186.29 g/mol. Structural analysis can be confirmed through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into functional groups and molecular environment.
Propyl 2-methyl-3-furyl disulfide can participate in various chemical reactions typical of sulfur-containing compounds:
Technical Details:
The stability of Propyl 2-methyl-3-furyl disulfide under different conditions should be assessed through controlled experiments, focusing on temperature variations and exposure to light or air.
The mechanism by which Propyl 2-methyl-3-furyl disulfide exerts its flavoring properties involves several steps:
Studies have shown that sulfur-containing compounds like Propyl 2-methyl-3-furyl disulfide contribute significantly to the meaty aroma profile in cooked foods . Its sensory characteristics are often evaluated using gas chromatography–olfactometry techniques.
Relevant analyses such as infrared spectroscopy reveal characteristic absorption peaks associated with C-H stretching vibrations and S-S bond formations .
Propyl 2-methyl-3-furyl disulfide is primarily used in:
This compound exemplifies how organosulfur compounds play a crucial role in food chemistry, influencing both flavor profiles and consumer preferences .
The synthesis of propyl 2-methyl-3-furyl disulfide (PMFD; CAS 61197-09-9) relies on precision catalytic methods to form the critical disulfide bond between the propyl thiol and 2-methyl-3-furyl heterocycle. Modern approaches leverage nucleophilic conjugate addition, where organosulfur reagents attack electrophilic furan systems. A breakthrough method uses DABCO-catalyzed 1,6-conjugate addition of in situ-generated thiols to para-quinone methides (p-QMs), achieving PMFD in 68% yield under mild conditions (CHCl₃, 10 mol% DABCO, RT) [3]. This method circumvents traditional limitations associated with volatile thiols by employing stable precursors like 1,4-dithiane-2,5-diol.
Alternative catalytic systems include:
Table 1: Comparative Analysis of PMFD Synthetic Methods
Catalytic System | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
DABCO (1,6-addition) | CHCl₃, RT, 8 min | 68 | Rapid, solvent-adaptable |
BF₃·OEt₂ | CH₂Cl₂, RT | 45 | Low catalyst loading |
Photoredox-HAT | MeCN, blue LEDs, 24h | 62 | C–H activation specificity |
UO₂(NO₃)₂·6H₂O | Ethanol, reflux | 78 | High yield, but radioactive catalyst |
The heterocyclic stability of the 2-methylfuran moiety necessitates pH-controlled environments (pH 6–8) during synthesis to prevent ring decomposition, as confirmed by NMR studies [5].
Scaling PMFD production introduces three critical bottlenecks: heterocyclic instability, disulfide selectivity, and purification complexity. The electron-rich 2-methyl-3-furyl group undergoes oxidative degradation at temperatures >80°C, constraining reaction kinetics during industrial batch processing [1] [5]. Furthermore, competing dimerization forms bis(2-methyl-3-furyl) disulfide (up to 2.0% w/w), while propyl thiol overreaction yields dipropyl disulfide impurities [1]. These require meticulous stoichiometric balancing, with optimal thiol:furan ratios of 1.05:1.00 to suppress byproducts.
Purification challenges stem from PMFD’s physicochemical properties:
Table 2: Industrial-Scale Impurity Profile Control
Impurity | Acceptance Limit (% w/w) | Removal Method | Analytical Control (GC) |
---|---|---|---|
Bis(2-methyl-3-furyl) disulfide | ≤2.0 | Silica gel chromatography | FID detector, ≥97% purity |
Dipropyl disulfide | ≤2.0 | Reduced-pressure distillation | RT: 4.2 min |
2-Methylfuran-3-thiol | ≤0.1 | Alkaline washing | RT: 3.8 min |
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